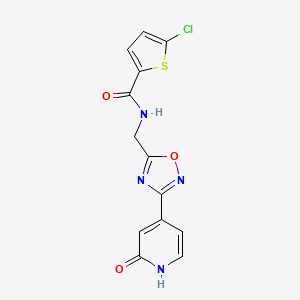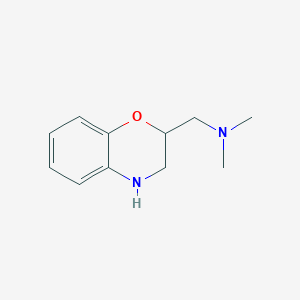
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a chemical compound with the empirical formula C8H9NO . It is a heterocyclic compound, specifically a 1,4-benzoxazine . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . This process results in excellent enantio- and diastereospecificity .Molecular Structure Analysis
The molecular structure of “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is characterized by a benzoxazine ring, which is a type of heterocyclic compound . The SMILES string representation of this compound is C1COc2ccccc2N1 .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazines are typically catalyzed by transition metals and can be assisted by microwave thermolysis . These reactions are often used to synthesize new benzoxazine derivatives with potential anticancer properties .Physical And Chemical Properties Analysis
“(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” is a solid compound . Its molecular weight is 135.16 . The InChI key for this compound is YRLORWPBJZEGBX-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
The compound is used in the synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives . These derivatives are synthesized using efficient strategies involving the annulation of a 1,4-benzoxazine ring to an arene scaffold .
Pesticidal Applications
Aryl-fused 1,4-oxazine derivatives, which include 3,4-dihydro-2H-1,4-benzoxazines, have been studied due to their pesticidal properties . They exhibit antifeedant and antifungal activities, making them useful in the development of pesticides .
Pharmacological Activities
The compound and its derivatives have shown promising pharmacological activities . This has encouraged further research into their potential applications in the field of medicine .
Anticancer Agents
A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold has been developed, and a series of compounds based on this scaffold have been synthesized as potential anticancer agents . These analogues have exhibited moderate to good potency against various cancer cell lines .
Structure-Activity Relationship Analysis
The structure-activity relationship analysis of these compounds has indicated that the inclusion of hydroxyl groups on ring A and ring B is beneficial to biological activity . Having a para-amino group on ring C significantly enhances potency .
Antifungal Activity
Some derivatives of the compound have shown remarkable antifungal activity . The antifungal activity varies depending on the substituents R1 and R2 .
Direcciones Futuras
The future research directions for “(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine” and similar compounds could involve further exploration of their anticancer properties . Additionally, the development of more efficient and environmentally friendly synthetic strategies for these compounds could also be a focus of future research .
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-9-7-12-10-5-3-4-6-11(10)14-9/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSPDHMTKDSZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydro-2H-1,4-benzoxazin-2-ylmethyl)dimethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

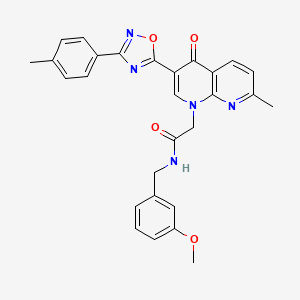
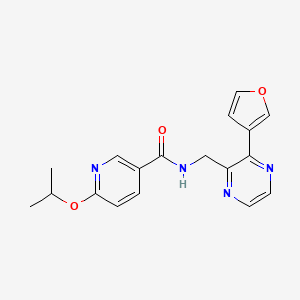
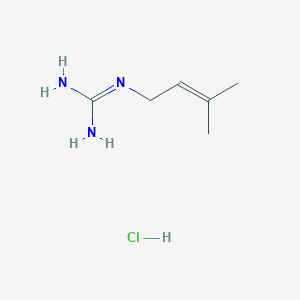
![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)
![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)
![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)

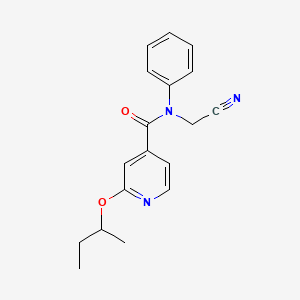


![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2731761.png)
